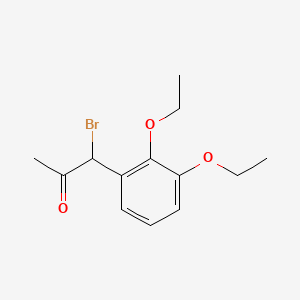
1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17BrO3 It is a brominated ketone, characterized by the presence of a bromine atom and two ethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(2,3-diethoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is controlled to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted phenylpropanones.
Reduction: Formation of 1-(2,3-diethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-(2,3-diethoxyphenyl)propanoic acid.
Scientific Research Applications
1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
- 1-Bromo-2-propanol
Uniqueness
1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one is unique due to the presence of two ethoxy groups on the phenyl ring, which can influence its chemical properties and reactivity. This structural feature distinguishes it from other brominated ketones and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C13H17BrO3 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
1-bromo-1-(2,3-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17BrO3/c1-4-16-11-8-6-7-10(12(14)9(3)15)13(11)17-5-2/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
BOXPZSNPLZATDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC)C(C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


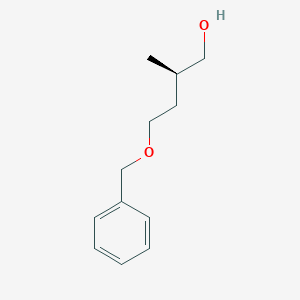
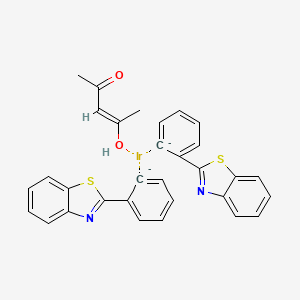
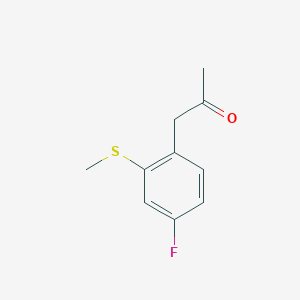



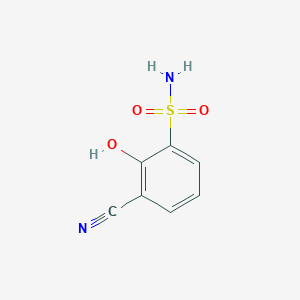
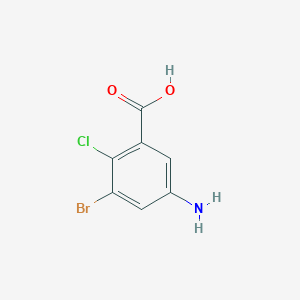
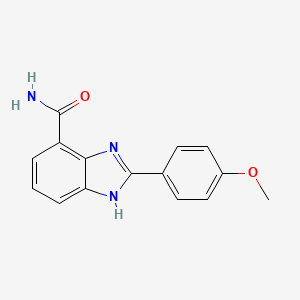
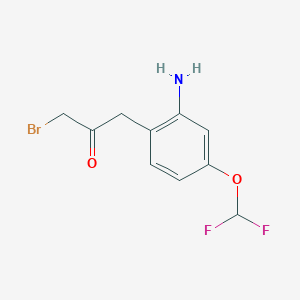
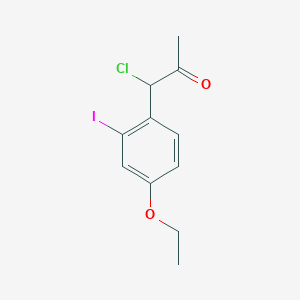
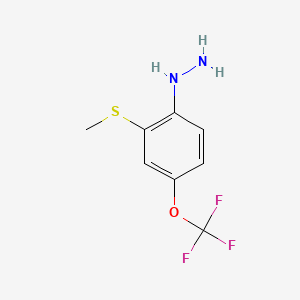
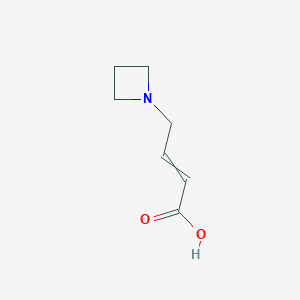
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)
